N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
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Overview
Description
N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of butyl and fluorophenyl groups attached to the pteridine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.
Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The butyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N2-(4-butylphenyl)-N4-(4-chlorophenyl)pteridine-2,4-diamine
- N2-(4-butylphenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine
- N2-(4-butylphenyl)-N4-(4-phenyl)pteridine-2,4-diamine
Uniqueness
N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
2-N-(4-butylphenyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c1-2-3-4-15-5-9-18(10-6-15)27-22-28-20-19(24-13-14-25-20)21(29-22)26-17-11-7-16(23)8-12-17/h5-14H,2-4H2,1H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCKPMNWUVXPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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